Otub2-IN-1

Deubiquitinase inhibition OTUB2 binding affinity Covalent vs. non‑covalent

OTUB2-IN-1 is the preferred tool for researchers who need to inhibit OTUB2's catalytic activity without disrupting its scaffolding interaction with PD-L1. Unlike covalent inhibitors, this compound reduces PD-L1 protein levels in tumor cells while leaving the OTUB2–PD-L1 complex intact for mechanistic studies. It is supplied with a validated in-vivo regimen and proven efficacy in enhancing CTL infiltration across LL/2 and B16-F10 models.

Molecular Formula C19H18N2O6S2
Molecular Weight 434.5 g/mol
Cat. No. B12377912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtub2-IN-1
Molecular FormulaC19H18N2O6S2
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C(=O)N2CC(=O)O
InChIInChI=1S/C19H18N2O6S2/c22-13(23)8-2-1-5-9-20-18(27)16(29-19(20)28)15-11-6-3-4-7-12(11)21(17(15)26)10-14(24)25/h3-4,6-7H,1-2,5,8-10H2,(H,22,23)(H,24,25)/b16-15+
InChIKeyVQTUGMPRAUNMNP-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OTUB2-IN-1: A Selective OTUB2 Deubiquitinase Inhibitor for Cancer Immunotherapy Research


OTUB2-IN-1 is a small‑molecule inhibitor of the deubiquitinase (DUB) OTUB2, a cysteine protease that stabilizes PD‑L1 and promotes tumor immune evasion. The compound was identified through structure‑based design targeting the OTUB2 catalytic pocket and has been characterized as a selective OTUB2 inhibitor with a KD of approximately 12 µM [1]. In preclinical models, OTUB2‑IN‑1 reduces PD‑L1 protein levels in tumor cells and suppresses tumor growth by enhancing intratumoral infiltration of cytotoxic T lymphocytes (CTLs), without directly affecting OTUB2–PD‑L1 protein‑protein interactions [1].

Why OTUB2-IN-1 Cannot Be Substituted by Other OTUB2‑Targeting Compounds


OTUB2 inhibitors vary substantially in mechanism, potency, and functional outcomes. For example, the covalent inhibitor LN5P45 (IC₅₀ 2.3 µM) potently modifies the active‑site cysteine and induces OTUB2 monoubiquitination [1], whereas OTUB2‑IN‑1 (KD ≈12 µM) inhibits deubiquitinase activity without disrupting the OTUB2–PD‑L1 interaction and does not alter OTUB2 stability [2]. Simple substitution of one OTUB2 inhibitor for another disregards critical differences in target engagement, cellular PD‑L1 reduction, and in vivo immune modulation—each of which directly impacts experimental reproducibility and the validity of mechanism‑of‑action studies.

Quantitative Evidence Guide: OTUB2-IN-1 Differentiation from Comparators


Binding Affinity and Kinetic Comparison: OTUB2-IN-1 vs. COV‑1 and LN5P45

OTUB2‑IN‑1 exhibits a KD of approximately 12 µM for recombinant OTUB2 as determined by surface plasmon resonance (SPR) [1]. In contrast, the covalent inhibitor LN5P45 achieves an IC₅₀ of 2.3 ± 0.4 µM and a kinact/KI of 45.7 M⁻¹ s⁻¹ in a fluorogenic substrate assay [2]. The previously described inhibitor COV‑1 (compound 1) shows an IC₅₀ of 15.4 µM with a kinact/KI of only 3.7 M⁻¹ s⁻¹ [2]. These data place OTUB2‑IN‑1 in an intermediate affinity range, distinct from both the high‑potency covalent binder LN5P45 and the lower‑efficiency covalent inhibitor COV‑1.

Deubiquitinase inhibition OTUB2 binding affinity Covalent vs. non‑covalent

Cellular PD‑L1 Downregulation: OTUB2‑IN‑1 Compared to Untreated Controls

Treatment of LL/2 mouse lung carcinoma cells with OTUB2‑IN‑1 (10 µM) for 24 h reduced PD‑L1 protein levels by approximately 60% relative to vehicle (DMSO) controls, as measured by immunoblotting [1]. This reduction occurs without affecting OTUB2 protein stability and without disrupting the OTUB2–PD‑L1 physical interaction, confirming a mechanism distinct from genetic knockdown or covalent active‑site blockade [1].

PD‑L1 expression Tumor immune evasion LL/2 mouse lung carcinoma

In Vivo Tumor Growth Inhibition: OTUB2‑IN‑1 vs. Vehicle in LL/2 Syngeneic Model

In C57BL/6 mice bearing LL/2 tumors stably overexpressing PD‑L1, daily intraperitoneal administration of OTUB2‑IN‑1 (20 mg/kg) for five consecutive days resulted in a significant reduction in tumor volume compared to vehicle‑treated controls. The difference in tumor growth curves was statistically significant (two‑way ANOVA, P < 0.05) and was accompanied by increased intratumoral infiltration of CD8⁺ GZMB⁺ cytotoxic T cells [1].

Syngeneic mouse model Tumor growth inhibition LL/2 lung carcinoma

Mechanistic Differentiation: Non‑Disruption of OTUB2–PD‑L1 Interaction

Unlike covalent inhibitors that irreversibly modify the active‑site cysteine and may perturb protein conformation, OTUB2‑IN‑1 does not interfere with the OTUB2–PD‑L1 binding interface. In a chemiluminescence immunoassay (CLIA), concentrations of OTUB2‑IN‑1 up to 50 µM failed to reduce the interaction between GST‑OTUB2 and PD‑L1‑Flag proteins [1]. This contrasts with LN5P45, which covalently binds Cys51 and induces OTUB2 monoubiquitination on Lys31 [2], potentially altering downstream signaling differently.

Protein‑protein interaction Deubiquitinase mechanism CLIA assay

In Vivo Immune Modulation: Enhanced CD8⁺ T‑Cell Infiltration and Cytotoxicity

Immunohistochemical analysis of tumors from OTUB2‑IN‑1‑treated mice revealed a marked increase in CD8α⁺ and granzyme B⁺ (GZMB⁺) cells compared to vehicle controls. Quantification of three independent fields per sample (n = 9) demonstrated significantly higher numbers of GZMB⁺ CD8⁺ T cells (P < 0.05) and reduced PD‑L1⁺ cells within the tumor microenvironment [1]. This functional immune engagement distinguishes OTUB2‑IN‑1 from inhibitors that may show in vitro target engagement but fail to elicit a robust in vivo immune response.

Tumor microenvironment CD8⁺ T cells Granzyme B

Comparative Selectivity: OTUB2‑IN‑1 Class‑Level Specificity vs. LN5P45 Proteome‑Wide Profiling

Quantitative DUB selectivity panel data for OTUB2‑IN‑1 are not publicly available; its designation as a "specific" OTUB2 inhibitor derives from structure‑guided design and functional assays showing no off‑target effects on OTUB2 stability or PD‑L1 interaction [1]. In contrast, LN5P45 has been evaluated by activity‑based protein profiling (ABPP) and demonstrates proteome‑wide selectivity for OTUB2 in living cells [2]. While direct comparative selectivity metrics are lacking, users requiring stringent target engagement validation may need to perform orthogonal profiling with OTUB2‑IN‑1.

DUB selectivity Proteome‑wide profiling ABPP

Optimal Research and Preclinical Application Scenarios for OTUB2‑IN‑1


Functional Dissection of OTUB2‑Mediated PD‑L1 Stabilization Without Disrupting Protein‑Protein Interactions

OTUB2‑IN‑1 is ideal for experiments requiring inhibition of OTUB2 deubiquitinase activity while preserving the OTUB2–PD‑L1 complex for co‑immunoprecipitation or proximity ligation assays. At 10–50 µM, it does not reduce OTUB2–PD‑L1 binding in CLIA [1], enabling mechanistic studies that distinguish catalytic inhibition from disruption of scaffolding functions.

Preclinical Validation of OTUB2 as an Immuno‑Oncology Target in Syngeneic Mouse Models

The established in vivo regimen of 20 mg/kg i.p. daily for five days effectively reduces PD‑L1⁺ tumor cells and enhances CTL infiltration in LL/2 and B16‑F10 models [1]. This protocol provides a reproducible baseline for combination studies with anti‑PD‑1/PD‑L1 antibodies or other immunotherapies.

Cellular Screening for PD‑L1‑Dependent Immune Evasion Mechanisms

In LL/2, NCI‑H358, SK‑MES‑1, and NCI‑H226 cell lines, OTUB2‑IN‑1 (10 µM) reduces PD‑L1 protein levels by ~60% within 24 h without affecting OTUB2 stability [1]. This rapid, robust response makes it a convenient tool for high‑content screening of PD‑L1‑regulated immune evasion pathways.

Comparative Pharmacology Studies of OTUB2 Inhibitors with Distinct Mechanisms

Side‑by‑side experiments with OTUB2‑IN‑1 (non‑covalent, PPI‑sparing) and LN5P45 (covalent, monoubiquitination‑inducing) allow researchers to parse the contributions of catalytic activity versus covalent target modification to OTUB2‑dependent phenotypes [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Otub2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.